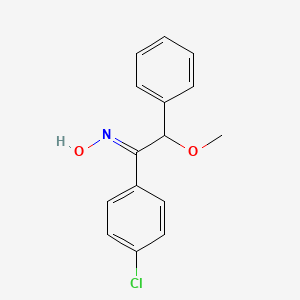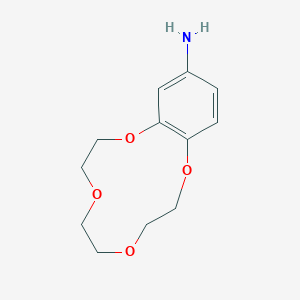
4-氨基苯并-12-冠-4
描述
4-Aminobenzo-12-crown-4 is a cyclic compound with the IUPAC name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine . It has a molecular weight of 239.27 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-Aminobenzo-12-crown-4 is 1S/C12H17NO4/c13-10-1-2-11-12 (9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 . The molecular formula is C12H18NO4 .Physical And Chemical Properties Analysis
4-Aminobenzo-12-crown-4 is a solid substance . The specific physical and chemical properties such as density, boiling point, and melting point are not available .科学研究应用
合成和金属络合物形成
4-氨基苯并-12-冠-4用于合成新型氨基甲基膦化合物,然后用它们与镍(II)、钯(II)和铂(II)形成金属络合物。这些络合物已被研究和表征,揭示了它们的结构和化学性质的见解(Serinda, 1995)。
锂同位素分离
该化合物已应用于锂同位素的分离,使用离子液体-苯甲醚萃取系统。它已被与其他冠醚在同位素分离效率方面进行了比较,展示了它在该领域的实用性(Liu et al., 2018)。
离子传输和萃取
研究表明,this compound可以比其他冠醚衍生物显着更快地传输K+离子。这突出了其在离子传输应用中的潜力(Tsukube et al., 1985)。
碳纳米管的功能化
该化合物还用于多壁碳纳米管(MWNTs)和富勒烯C60的共价功能化。这种方法是环境友好的,在纳米电子学和纳米医学领域具有潜在的应用(Henao-Holguín et al., 2016)。
三元复合物创建
This compound用于创建三元多组分晶体。冠醚促进了这些结构的形成,这些结构可以控制以设计创建三元晶体(Boardman et al., 2014)。
工程离子闸
该化合物对于开发基于钠和钾激活的纳米通道的离子传导的工程离子闸至关重要,在临床医学、生物传感器和药物输送方面显示出前景(Liu et al., 2015)。
金属络合物染料
This compound参与合成新型腙及其金属络合物染料,揭示了在染料和颜料领域的潜力(Gök & Şentürk, 1991)。
Pb(II)离子的视觉检测
该化合物用于基于冠醚的比色传感方案中,用于检测Pb(II)离子,突出了其在环境监测中的应用(Mehta et al., 2014)。
环氧树脂的固化剂
它用作环氧树脂的固化剂,提高了它们的热稳定性,这在材料科学领域具有重要意义(López et al., 2017)。
铁离子的检测
This compound还用于检测水溶液中的铁离子,使用比色、紫外-可见吸收和荧光技术。该应用在环境和生物监测中至关重要(Ly et al., 2017)。
安全和危害
作用机制
Target of Action
The primary target of 4-Aminobenzo-12-crown-4 is metal ions . Crown ethers, such as 4-Aminobenzo-12-crown-4, are known for their ability to form complexes with metal ions . This interaction is due to the planar oxygen atoms in the crown ether, which provide a strong negative potential barrier .
Mode of Action
4-Aminobenzo-12-crown-4 interacts with its targets (metal ions) through a process known as complexation . The crown ether forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction results in the screening of the charge of the metal ion .
Biochemical Pathways
It is known that crown ethers can interact with dna . This interaction could potentially affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It is a water-soluble compound , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Result of Action
The molecular and cellular effects of 4-Aminobenzo-12-crown-4’s action are largely dependent on the specific metal ion it interacts with. For example, it has been suggested that 4-Aminobenzo-12-crown-4 has absorbing properties that can be utilized to extract lithium from brines .
Action Environment
The action, efficacy, and stability of 4-Aminobenzo-12-crown-4 can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of the compound .
属性
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICIJKRTPWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169758 | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78554-68-4 | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)

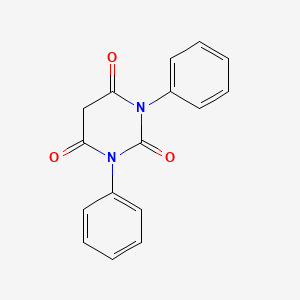

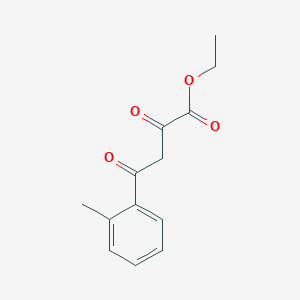
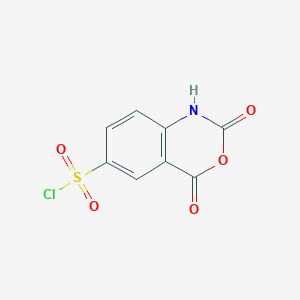

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)

![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)

